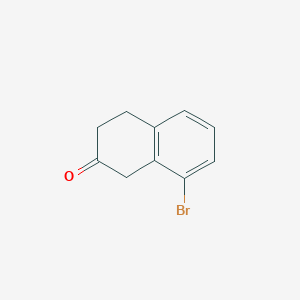
8-Bromo-2-tetralone
Cat. No. B058458
Key on ui cas rn:
117294-21-0
M. Wt: 225.08 g/mol
InChI Key: RWEVGLMABSFMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05650427
Procedure details


Initially, 8-Bromo-2-tetralone was prepared by substituting 2-bromophenylacetylchloride in the procedure described in A. H. Horn, C. J. Grol, D. Dijkstra, A. H. Mulder, J. Med. Chem. 21, 825 (1978). Next, 8-bromo-2-tetralone (25 g, 111.1 mmol), S-(-)-alpha-methylbenzylamine (71.5 ml, 5 eq.), acetic acid (80 ml), 4 A molecular sieves (15 ml), THF (125 ml) and methanol (125 ml) were introduced into a flask and cooled to 0°. Sodium cyanoborohydride (15.1 g, 2 eq.) was added in portions over a 15 min period. The slurry was allowed to stir for 3 hr. The slurry was filtered and the solvent reduced to a syrup by evaporation in vacuo. The residue was partitioned between ether and 2N aqueous sodium hydroxide. The ether layer was washed with water (3×) and brine. After drying over anhydrous sodium sulfate the solvent was removed in vacuo. The viscous oil was placed on a flash silica gel column (5 cm×50 cm) and eluted with ethyl acetate/hexane (8%) to separate the higher Rf (+)-diastereomer (solidifies upon standing, 17g). The solvent was raised to 12% to elute the lower Rf (-)-diastereomer (an oil, 16g). In this manner the 8-bromo-N-[(S)-alpha-methylbenzyl]-2-aminotetralin was obtained.


[Compound]
Name
S-(-)-alpha-methylbenzylamine
Quantity
71.5 mL
Type
reactant
Reaction Step Two





Name

Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9](Cl)=O.[Br:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH2:21][C:20](=[O:23])[CH2:19][CH2:18]2.C(O)(=O)C.C([BH3-])#[N:29].[Na+]>CO.C1COCC1>[Br:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH2:21][C:20](=[O:23])[CH2:19][CH2:18]2.[Br:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[CH2:21][CH:20]([NH:29][C@@H:8]([CH3:9])[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1)[CH2:19][CH2:18]2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)CC(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC=C2CCC(CC12)=O
|
[Compound]
|
Name
|
S-(-)-alpha-methylbenzylamine
|
|
Quantity
|
71.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
15.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 3 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent reduced to a syrup by evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between ether and 2N aqueous sodium hydroxide
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether layer was washed with water (3×) and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over anhydrous sodium sulfate the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with ethyl acetate/hexane (8%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the higher Rf (+)-diastereomer (solidifies upon standing, 17g)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solvent was raised to 12%
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute the lower Rf (-)-diastereomer (an oil, 16g)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC=C2CCC(CC12)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC=C2CCC(CC12)N[C@H](C1=CC=CC=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
